molecular formula C18H15ClGe B158819 Triphenylchlorogermane CAS No. 1626-24-0

Triphenylchlorogermane

Cat. No. B158819
CAS RN: 1626-24-0
M. Wt: 339.4 g/mol
InChI Key: ONQMBYVVEVFYRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triphenylchlorogermane is a chemical compound with the molecular formula C18H15ClGe . It is a solid substance and is often used as a chemical intermediate .


Molecular Structure Analysis

The molecular weight of Triphenylchlorogermane is 339.36 g/mol . The compound consists of 18 carbon atoms, 15 hydrogen atoms, one chlorine atom, and one germanium atom . For a detailed molecular structure, it would be best to refer to a dedicated chemical database or resource.


Physical And Chemical Properties Analysis

Triphenylchlorogermane is a solid substance . It has a boiling point of 285°C at 12 mmHg and a melting point of 117°C .

Scientific Research Applications

Organogermanium Complex Synthesis

Triphenylchlorogermane is utilized in the synthesis of organogermanium complexes. Singh et al. (2011) describe the microwave-assisted synthesis of trimethyl and triphenyl germanium(IV) chelates, highlighting their potential biological activities, including antimicrobial and nematicidal properties (Singh, Kapoor, Fahmi, & Singh, 2011).

Bioconjugation and Sensory Applications

Triphenylchlorogermane-related compounds are significant in bioconjugation, cross-linking, mass-spectrometry, fluorescence, and optics. Shchepinov and Korshun (2003) discuss triphenylmethyl derivatives, a closely related group, emphasizing their novel applications in these fields (Shchepinov & Korshun, 2003).

Pd-Catalyzed Cross-Couplings

In the realm of catalysis, arylchlorogermanes like triphenylchlorogermane are used in Pd-catalyzed Germyl-Stille cross-coupling reactions. Zhang et al. (2010) highlight how chlorotriphenylgermanes facilitate the transfer of phenyl groups from organogermane precursors in such reactions (Zhang, Pitteloud, Cabrera, Liang, Toribio, & Wnuk, 2010).

Triphenylene Derivative Sensing

Triphenylchlorogermane-related triphenylene derivatives are notable for self-assembly and sensing applications. Bhalla et al. (2011) synthesized a triphenylene-based discotic liquid crystal with triazole groups, finding applications in fluorescence sensory materials for nitroaromatic compounds (Bhalla, Singh, Kumar, & Prasad, 2011).

Electrochromic Materials Development

Triphenylamine-based materials, closely related to triphenylchlorogermane, are used in electrochromic applications. Yen and Liou (2018) review the development of triphenylamine-containing electrochromic materials, emphasizing their potential in low-energy-consumption displays and smart windows (Yen & Liou, 2018).

Chemical Reactions and Material Synthesis

The reactivity of triphenylchlorogermane in various chemical reactions is also a subject of study. Zhun’ et al. (2006) investigated the reactions of organochlorosilanes with chloro-and organogermanes, such as triphenylchlorogermane, in the presence of aluminum chloride (Zhun’, Sbitneva, Polivanov, & Chernyshev, 2006).

Optoelectronic Applications

Triphenylamine-based polymers, relevant to triphenylchlorogermane, have been explored for optoelectronic applications. Yen and Liou (2019) detail the design and preparation of these materials for use in data storage, displays, and flexible electronics (Yen & Liou, 2019).

Safety And Hazards

Triphenylchlorogermane is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

chloro(triphenyl)germane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClGe/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONQMBYVVEVFYRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)(C3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClGe
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9061831
Record name Germane, chlorotriphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9061831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triphenylgermanium chloride

CAS RN

1626-24-0
Record name Chlorotriphenylgermane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1626-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Germane, chlorotriphenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001626240
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triphenylchlorogermane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166299
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Germane, chlorotriphenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Germane, chlorotriphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9061831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triphenylgermanium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.107
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triphenylchlorogermane
Reactant of Route 2
Triphenylchlorogermane
Reactant of Route 3
Triphenylchlorogermane
Reactant of Route 4
Triphenylchlorogermane
Reactant of Route 5
Triphenylchlorogermane
Reactant of Route 6
Triphenylchlorogermane

Citations

For This Compound
88
Citations
M Okamoto, T Asano, E Suzuki - Organometallics, 2001 - ACS Publications
… After 4 h, diphenyldichlorogermane and triphenylchlorogermane were formed together with … Triphenylchlorogermane most likely was formed by the disproportionation of …
Number of citations: 10 pubs.acs.org
CW Gerow - 1956 - search.proquest.com
… to give tri phenylhalogermane e (80) and with benzoyl chloride to give triphenylchlorogermane (68) . … It is intere sting to note that with a cetyl chloride, triphenylchlorogermane was …
Number of citations: 7 search.proquest.com
M Okamoto, T Asano, E Suzuki - Catalysis letters, 2002 - Springer
… Phenyltrichlorogermane, diphenyldichlorogermane and triphenylchlorogermane were formed as … The amount of triphenylchlorogermane formed was very small. At 60 h, the germanium …
Number of citations: 7 link.springer.com
H Gilman, C Gerow - The Journal of Organic Chemistry, 1957 - ACS Publications
… A mixture was likewise formed when triphenylchlorogermane was allowed to react with triphenyltinlithium and when tri-phenylgermyllithium was allowed to react with triphenyltin …
Number of citations: 25 pubs.acs.org
H Gilman, CW Gerow - Journal of the American Chemical Society, 1957 - ACS Publications
It has been foundthat triphenylgermyllithium and triphenylgermylpotassium add to the olefinic linkage in 1, 1-di-phenylethylene to form 1, l-diphenyl-2-triphenylgermylethane, but neither …
Number of citations: 28 pubs.acs.org
G Baum, WL Lehn, C Tamborski - The Journal of Organic …, 1964 - ACS Publications
… The addition of triphenylchlorogermane to an equivalent amount of N-lithiodiphenylamine gave 23% of crude VI, mp 130-153. Two recrystallizations from petroleum ether (bp 60-90) …
Number of citations: 8 pubs.acs.org
RL Dannley, GC Farrant - The Journal of Organic Chemistry, 1969 - ACS Publications
The thermal decomposition reactions of a number of organogermanium peroxides and hydroperoxides were studied to gain information about the mechanism of the cleavage of …
Number of citations: 15 pubs.acs.org
H Gilman, CW Gerow - Journal of the American Chemical Society, 1956 - ACS Publications
… of triphenylsilylpotassium on either triphenylchlorogermane or triphenylbromogermane. … from the reaction of triphenylsilylpotassium with triphenylchlorogermane and in 87% yield from …
Number of citations: 22 pubs.acs.org
KV Zaitsev, AA Kapranov, YF Oprunenko… - Journal of …, 2012 - Elsevier
Novel germanium containing triflates were prepared from the reactions of trifluoromethanesulfonic acid with tetraphenylgermane (1) and digermanes (Ph 3 GeGeMe 3 (4), Ph 3 GeGePh …
Number of citations: 38 www.sciencedirect.com
F Rijkens, GJM Van Der Kerk - Recueil des Travaux Chimiques …, 1964 - Wiley Online Library
… The reaction mixtures containing phenylgermanium derivatives, of which tetraphenylgermane and triphenylchlorogermane are solids, were distilled in vacuo in order to remove …
Number of citations: 26 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.